molecular formula C17H20NaO6+ B036631 麦考酚酸钠 CAS No. 37415-62-6

麦考酚酸钠

货号 B036631
CAS 编号: 37415-62-6
分子量: 342.3 g/mol
InChI 键: DOZYTHNHLLSNIK-JOKMOOFLSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mycophenolate Sodium is an immunosuppressive agent developed to improve the gastrointestinal tolerability of mycophenolic acid (MPA), a compound fundamental in post-transplant immunosuppressive regimens. The formulation as enteric-coated mycophenolate sodium (EC-MPS) aims to mitigate side effects commonly associated with MPA, allowing for better patient adherence and potentially restoring optimal dosage levels (Budde et al., 2010).

Synthesis and Molecular Structure Analysis

Mycophenolate sodium's development focused on modifying mycophenolic acid's properties to reduce upper gastrointestinal side effects, common with the prodrug mycophenolate mofetil (MMF). Unlike MMF, which begins absorption in the stomach, EC-MPS is designed to release MPA in the small intestine, leveraging the molecular structure to improve patient outcomes while maintaining efficacy (Filler & Buffo, 2007).

Chemical Reactions and Properties

Mycophenolate sodium undergoes enzymatic hydrolysis in the gastrointestinal tract to release mycophenolic acid, the active immunosuppressant. The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, are crucial for its effectiveness and safety profile. Despite its design to mitigate gastrointestinal issues, studies show that the anticipated improvement in GI side effects has not been significant compared to MMF (Budde et al., 2004).

Physical Properties Analysis

The enteric coating of mycophenolate sodium ensures that the drug remains intact in the acidic environment of the stomach and only dissolves upon reaching the more neutral pH of the small intestine. This targeted release mechanism is central to its design to reduce gastrointestinal disturbances. The physical form of EC-MPS facilitates its specific absorption characteristics and pharmacodynamic effects, crucial for its application in solid organ transplantation (Newbold, Riley, & Hardinger, 2009).

Chemical Properties Analysis

Mycophenolate sodium's chemical properties, including its solubility and stability, are designed to optimize mycophenolic acid delivery and immunosuppressive activity. By inhibiting inosine monophosphate dehydrogenase, it effectively reduces the proliferation of T and B lymphocytes, crucial for its immunosuppressive action. The enteric coating and the sodium salt form are tailored to improve the drug's chemical stability and solubility, ensuring effective delivery and absorption (Ferreira et al., 2020).

科学研究应用

IgA肾病的治疗

麦考酚酸钠已被用于治疗IgA肾病,一种肾脏疾病。 它在缓解持续性蛋白尿方面显示出有效性,蛋白尿是指尿液中蛋白质含量过高的一种情况 .

预防急性移植物排斥

麦考酚酸钠,也称为麦考酚酸 (MPA),是一种强大的淋巴细胞增殖抑制剂。 自20世纪90年代初,它一直被用于预防急性移植物排斥 。这使其成为器官移植手术中不可或缺的一部分。

治疗药物监测

麦考酚酸钠已被用于治疗药物监测,特别是在肾移植患者中 然而,值得注意的是,通过有限的采样策略监测肠溶衣麦考酚酸钠与高失败率相关 .

质量检验和测定

麦考酚酸钠用作美国药典 (USP) 汇编中规定的特定质量检验和测定的参考标准 它也与美国药典专著一起使用,例如麦考酚酸缓释片 .

药代动力学研究

麦考酚酸钠被用于药代动力学研究。 研究表明,在肾移植后的前6个月,肠溶衣麦考酚酸钠治疗药物监测失败的风险 >30% 。这导致了对该药物药代动力学的进一步研究。

肾移植中的抗增殖剂

麦考酚酸 (MPA),麦考酚酸钠的活性成分,是肾移植中最常用的抗增殖剂 。这有助于防止身体排斥移植的肾脏。

作用机制

Target of Action

Mycophenolate sodium, also known as mycophenolic acid (MPA), is a potent immunosuppressant agent . The primary target of mycophenolate sodium is the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo pathway of guanosine nucleotide biosynthesis .

Mode of Action

Mycophenolate sodium acts as a selective, reversible, and competitive inhibitor of IMPDH . By inhibiting IMPDH, mycophenolate sodium blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . This interference with the de novo pathway of guanosine nucleotide biosynthesis results in a decrease in the proliferation of T and B lymphocytes, thereby suppressing cell-mediated immune responses and antibody formation .

Biochemical Pathways

The inhibition of IMPDH by mycophenolate sodium affects the de novo pathway of guanosine nucleotide biosynthesis . This pathway is critical for the proliferation of T and B lymphocytes. By depleting guanosine nucleotides, mycophenolate sodium preferentially inhibits the proliferation of these lymphocytes, thereby suppressing cell-mediated immune responses and antibody formation .

Pharmacokinetics

Mycophenolate sodium exhibits complex pharmacokinetics with substantial between-subject variability . Following oral administration, mycophenolate sodium is rapidly hydrolyzed to the active metabolite MPA . The bioavailability of MPA is approximately 90 percent but is significantly reduced when taken with a high-fat meal . The mean elimination half-life of MPA ranges from 9 to 17 hours . Factors such as patient renal function, serum albumin levels, sex, ethnicity, food intake, concurrent administration of interacting drugs, and polymorphisms in genes encoding uridine diphosphate glucuronosyltransferase can significantly influence the pharmacokinetics of mycophenolate sodium .

Result of Action

The primary result of mycophenolate sodium’s action is the suppression of the immune system. By inhibiting the proliferation of T and B lymphocytes, mycophenolate sodium suppresses cell-mediated immune responses and antibody formation . This makes it an effective agent in preventing organ transplant rejections and treating autoimmune diseases .

Action Environment

The action, efficacy, and stability of mycophenolate sodium can be influenced by various environmental factors. For instance, the bioavailability of MPA is significantly reduced when mycophenolate sodium is taken with a high-fat meal . Additionally, the pharmacokinetics of mycophenolate sodium can be affected by factors such as patient renal function, serum albumin levels, sex, ethnicity, and food intake . Therefore, these factors should be considered when administering mycophenolate sodium to optimize its efficacy and minimize toxicity.

安全和危害

Mycophenolate sodium may cause allergic reactions and is harmful if swallowed . It may cause birth defects based on animal data . It is also suspected of causing genetic defects, may cause cancer, may damage fertility or the unborn child, and causes damage to organs (bone marrow) through prolonged or repeated exposure .

未来方向

Mycophenolate is increasingly being used in the treatment of patients with various autoimmune diseases . Future therapies must be designed for improvement of the symptoms of dry eyes and dry mouth, extraglandular disease, and fatigue and cognitive deficits . Innovative directions involving interactions with neuroscientists and neuropsychiatrists together or combined with new immune targeting may hold promise for better treating pSS .

属性

IUPAC Name

sodium;(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6.Na/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;/h4,20H,5-8H2,1-3H3,(H,18,19);/q;+1/p-1/b9-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZYTHNHLLSNIK-JOKMOOFLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37415-62-6
Record name Mycophenolate sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037415626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(4-Hydroxy-6-methoxy-7-methyl-3-oxo-5-phthalanyl)-4-methyl-4-hexenoic acid, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYCOPHENOLATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX877SQI1G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mycophenolate sodium
Reactant of Route 2
Mycophenolate sodium
Reactant of Route 3
Mycophenolate sodium
Reactant of Route 4
Mycophenolate sodium
Reactant of Route 5
Mycophenolate sodium
Reactant of Route 6
Mycophenolate sodium

Q & A

Q1: How does mycophenolate sodium exert its immunosuppressive effects?

A: Mycophenolate sodium is a prodrug that is rapidly hydrolyzed to its active metabolite, mycophenolic acid (MPA). [, , , ] MPA is a selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). [, , , , ] This enzyme plays a crucial role in the de novo synthesis pathway of guanine nucleotides, which are essential for DNA and RNA synthesis. [, , ] By inhibiting IMPDH, MPA effectively blocks the proliferation of lymphocytes (T and B cells) that rely heavily on the de novo pathway for nucleotide synthesis. [, , , , ] Other cell types can utilize the salvage pathway for nucleotide synthesis, making MPA's action more selective toward lymphocytes. [, , ]

Q2: What is the molecular formula and weight of mycophenolic acid?

A: Mycophenolic acid (MPA) has the molecular formula C17H20O6 and a molecular weight of 320.34 g/mol. [, ]

Q3: Are there any known compatibility or stability concerns with mycophenolate sodium formulations?

A: Studies have evaluated the pharmacokinetics of mycophenolic acid released from the enteric-coated formulation of mycophenolate sodium and noted "aberrant and extremely variable pharmacokinetic profiles, characterized by multiple peaks of mycophenolic acid concentrations and high basal drug concentrations." [] This suggests potential challenges in achieving consistent and predictable drug absorption with this specific formulation. Further research is necessary to better understand the factors influencing the stability and compatibility of mycophenolate sodium formulations.

Q4: How is mycophenolate sodium absorbed, metabolized, and excreted?

A: Mycophenolate sodium is rapidly absorbed and converted to MPA. [, , ] It undergoes hepatic metabolism by glucuronyl transferase to the inactive MPA glucuronide (MPAG), which is the predominant metabolite. [, , ] The majority of an administered dose is found as MPAG in the urine. [] The mean terminal half-life of MPA ranges from 8 to 16 hours. [, ]

Q5: Has the efficacy of mycophenolate sodium been demonstrated in clinical trials?

A: Yes, clinical trials have demonstrated the efficacy of mycophenolate sodium in preventing acute rejection after renal transplantation. [, , , , ] Studies have also shown comparable efficacy between enteric-coated mycophenolate sodium and mycophenolate mofetil in de novo kidney transplant patients. [, ]

Q6: Is there a correlation between MPA exposure and efficacy in preventing rejection?

A: Research indicates a well-documented relationship between efficacy (in terms of acute rejection episodes) and exposure to mycophenolic acid, measured as area under the curve (AUC) and C0. [, ] Initial systemic under exposure to MPA has been associated with increased risk of acute rejection. []

Q7: Has mycophenolate sodium been studied for indications other than renal transplantation?

A: Yes, mycophenolate sodium has been investigated for its potential in treating autoimmune diseases, including systemic lupus erythematosus (SLE) and scleroderma-associated interstitial lung disease. [, , ] Studies have suggested its potential efficacy and safety in these patient populations. [, , ]

Q8: Are there any specific drug delivery strategies being explored for mycophenolate sodium?

A: Although the provided articles do not focus on specific drug delivery strategies for mycophenolate sodium, research has explored enteric coating as a method to improve the tolerability of mycophenolate sodium by targeting its release to the small intestine. [, , , , ] Further research may explore additional drug delivery strategies to improve targeting and minimize adverse effects.

Q9: What analytical methods are used to measure MPA concentrations?

A: Several analytical methods are used for quantifying MPA levels, including high-performance liquid chromatography (HPLC), enzyme multiplied immunoassay technique (EMIT), and ultraperformance liquid chromatography coupled to tandem mass spectrometry. [, , , , ]

Q10: Are there simplified methods for estimating MPA exposure?

A: Research has explored limited sampling strategies to estimate MPA AUC using a few strategically timed blood samples. [, , ] This simplifies the monitoring process and makes it more feasible in clinical settings.

Q11: Is there any information on the environmental impact of mycophenolate sodium?

A11: The provided research articles do not address the environmental impact of mycophenolate sodium. Further research is necessary to evaluate its potential ecotoxicological effects and develop strategies for mitigating any negative environmental impacts.

Q12: What are some alternative immunosuppressive agents to mycophenolate sodium?

A: Other immunosuppressive agents used in transplantation include azathioprine, mizoribine, cyclosporine, tacrolimus, sirolimus, and everolimus. [, , , , , , , ] The choice of immunosuppressive regimen depends on various factors, including the specific organ transplanted, patient characteristics, and potential side effects.

Q13: What resources are available to researchers studying mycophenolate sodium?

A13: Resources available for researchers include databases like PubMed, clinical trial registries, scientific journals, and research networks focused on transplantation and immunology. Additionally, pharmaceutical companies involved in developing and manufacturing mycophenolate sodium formulations may provide resources and support for research activities.

Q14: When was mycophenolate sodium introduced as an immunosuppressive agent?

A: Mycophenolate mofetil, the morpholino ester prodrug of MPA, was introduced as an effective immunosuppressant. [] Enteric-coated mycophenolate sodium (Myfortic®) was subsequently formulated to improve MPA-related upper gastrointestinal adverse events. [] It was approved by the Food and Drug Administration for marketing in the United States, offering an alternative option for transplant patients. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。